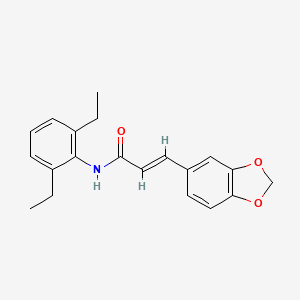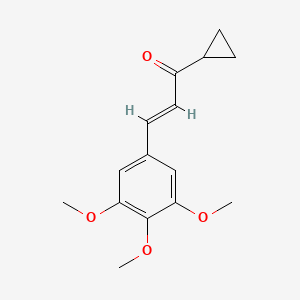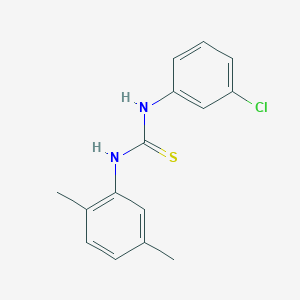![molecular formula C15H21N3O2 B5737977 [(Z)-[amino(pyridin-4-yl)methylidene]amino] 3-cyclohexylpropanoate](/img/structure/B5737977.png)
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 3-cyclohexylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 3-cyclohexylpropanoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyridine ring, an amino group, and a cyclohexylpropanoate moiety. Its distinct configuration makes it an interesting subject for research in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[amino(pyridin-4-yl)methylidene]amino] 3-cyclohexylpropanoate typically involves multiple steps, starting with the preparation of the pyridine derivative. The amino group is introduced through a nucleophilic substitution reaction, followed by the formation of the imine linkage. The final step involves the esterification of the cyclohexylpropanoate group. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 3-cyclohexylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The amino and pyridine groups can participate in substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Alkyl halides, acyl chlorides
Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives with different functional groups attached to the pyridine or amino moieties.
Aplicaciones Científicas De Investigación
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 3-cyclohexylpropanoate has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to investigate enzyme interactions and cellular processes.
Industry: The compound can be utilized in the development of new materials, such as polymers and coatings, due to its chemical properties.
Mecanismo De Acción
The mechanism of action of [(Z)-[amino(pyridin-4-yl)methylidene]amino] 3-cyclohexylpropanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used. Detailed studies are required to elucidate the precise mechanisms involved.
Comparación Con Compuestos Similares
Similar Compounds
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 3-cyclohexylpropanoate: shares similarities with other pyridine-based compounds and amino esters.
4-Aminoantipyrine: Another compound with an amino group and a pyridine ring, used in various chemical reactions and assays.
Cyclohexylpropanoate derivatives: Compounds with similar ester groups, used in the synthesis of pharmaceuticals and materials.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features
Propiedades
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 3-cyclohexylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c16-15(13-8-10-17-11-9-13)18-20-14(19)7-6-12-4-2-1-3-5-12/h8-12H,1-7H2,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYATOGOHNDEPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)ON=C(C2=CC=NC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)CCC(=O)O/N=C(/C2=CC=NC=C2)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-methyl-1-piperidinyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B5737931.png)

![(Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO 3-CHLOROBENZOATE](/img/structure/B5737940.png)


![N-[(2-fluorophenyl)methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5737964.png)
![N-[(3,5-dimethoxyphenyl)methyl]adamantan-2-amine](/img/structure/B5737965.png)
![2-methoxy-4-nitro-6-[(4-phenylpiperazin-1-yl)methyl]phenol](/img/structure/B5737971.png)

![N-[2-chloro-5-(2,5-dioxopyrrol-1-yl)phenyl]-2-phenylacetamide](/img/structure/B5737983.png)
